1H-Imidazo[4,5-C]pyridine-4-carbonitrile
Overview
Description
1H-Imidazo[4,5-C]pyridine-4-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused imidazole and pyridine rings, which contribute to its unique chemical properties and potential biological activities.
Mechanism of Action
Target of Action
The primary target of 1H-Imidazo[4,5-C]pyridine-4-carbonitrile is the cathepsin S enzyme . This enzyme plays a crucial role in various biological processes, including protein degradation and antigen presentation .
Mode of Action
This compound acts as a potent and selective inhibitor of cathepsin S . It interacts with the enzyme, leading to its inhibition. This compound has a very stable thio-trapping nitrile warhead, which enhances its inhibitory action compared to other cysteine cathepsin inhibitors .
Biochemical Pathways
The inhibition of cathepsin S by this compound can influence various cellular pathways. For instance, it can affect the functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism . The compound’s action on these pathways can lead to significant downstream effects, potentially altering disease progression.
Pharmacokinetics
The compound’s structural resemblance to purines, which are known for their broad range of biological activities, suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The inhibition of cathepsin S by this compound can lead to various molecular and cellular effects. For instance, it can disrupt protein degradation and antigen presentation processes, potentially altering immune responses . Moreover, by influencing the functioning of cancerous cells and pathogens, it may exhibit anti-cancer and anti-microbial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-C]pyridine-4-carbonitrile typically involves the condensation reaction of 2-amino-3-hydroxypyridine with various carboxylic acids. This reaction can be accelerated using microwave-assisted heating, which provides a fast and efficient method for producing libraries of fused 2-substituted imidazo[4,5-b]pyridines in moderate to good yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic amounts of acids and controlled heating are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazo[4,5-C]pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions, particularly at the nitrogen and carbon positions within the imidazole and pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled temperatures and solvents.
Major Products: The major products formed from these reactions include various substituted imidazo[4,5-C]pyridine derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
1H-Imidazo[4,5-C]pyridine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Industry: Its derivatives are explored for their potential use in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
6-Phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile: Known for its potent and selective inhibition of cathepsin S.
2-Cyanoimidazopyridine: Another derivative with similar structural features and biological activities.
Imidazo[4,5-b]pyridine derivatives: These compounds share the fused ring structure and exhibit diverse biological activities.
Uniqueness: 1H-Imidazo[4,5-C]pyridine-4-carbonitrile stands out due to its stable thio-trapping nitrile war-head, which provides enhanced stability and selectivity in biological assays compared to other similar compounds .
Properties
IUPAC Name |
1H-imidazo[4,5-c]pyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-3-6-7-5(1-2-9-6)10-4-11-7/h1-2,4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQPZHMVRHAQLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1H-imidazo[4,5-c]pyridine-4-carbonitrile derivatives interesting for pharmaceutical research?
A: Research suggests that this compound derivatives show promise as inhibitors of cathepsins, particularly cathepsin K and S. [, , ] This is significant because cathepsins are enzymes involved in various physiological processes, and their dysregulation is implicated in diseases like osteoporosis, atherosclerosis, and inflammatory conditions. [, ]
Q2: How do these compounds interact with cathepsins?
A: While the precise mechanism of interaction is still under investigation, it is believed that these compounds bind to the active site of cathepsins, hindering their enzymatic activity. [, ] Further research is needed to fully elucidate the binding mode and its implications for inhibitor design.
Q3: What is the significance of the structural modifications described in the research on these compounds?
A: The research emphasizes the importance of structure-activity relationship (SAR) studies. [, ] By modifying different substituents (R groups) on the core this compound structure, researchers aim to optimize the compounds' potency, selectivity, and pharmacological properties. For instance, specific modifications might enhance binding affinity to cathepsin K or S, leading to more effective inhibition. []
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